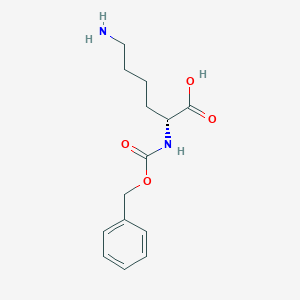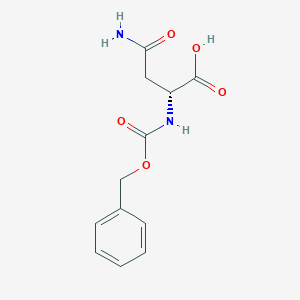
N-Me-Thr(Tbu)-OH
Overview
Description
N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride, commonly referred to as N-Me-Thr(Tbu)-OH, is a derivative of the amino acid threonine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl ester protecting group on the hydroxyl group of threonine. It is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected using tert-butyl esterification. This is achieved by reacting threonine with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Methylation of the Amino Group: The amino group of the protected threonine is methylated using methyl iodide in the presence of a base such as sodium hydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using tert-butyl alcohol and sulfuric acid.
- Methylation using methyl iodide and sodium hydride in a controlled environment.
- Purification and conversion to hydrochloride salt using hydrochloric acid.
Types of Reactions:
Oxidation: N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed:
Oxidation: Formation of N-Methyl-Threonine derivatives with oxidized methyl groups.
Reduction: Formation of N-Methyl-Threonine.
Substitution: Formation of threonine derivatives with different protecting groups.
Scientific Research Applications
N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block due to its stability and reactivity.
Biology: Studied for its role in protein synthesis and modification.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride involves its incorporation into peptides and proteins. The tert-butyl ester group provides stability during synthesis, while the methyl group on the nitrogen atom enhances reactivity. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- N-Methyl-Serine (tert-Butyl Ester) Hydrochloride
- N-Methyl-Valine (tert-Butyl Ester) Hydrochloride
- N-Methyl-Leucine (tert-Butyl Ester) Hydrochloride
Comparison:
Uniqueness: N-Methyl-Threonine (tert-Butyl Ester) Hydrochloride is unique due to the presence of both a hydroxyl group and a methyl group, which provides distinct reactivity and stability compared to other amino acid derivatives.
Reactivity: The presence of the hydroxyl group allows for additional functionalization, making it more versatile in peptide synthesis compared to similar compounds.
Properties
IUPAC Name |
(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQLWFONOUGLB-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426648 | |
| Record name | O-tert-Butyl-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42417-72-1 | |
| Record name | O-tert-Butyl-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis strategy presented in the paper?
A2: The researchers developed a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during synthesis []. This strategy allows for the efficient synthesis and purification of Fmoc-N-Me-Thr(tBu)-OH. The use of 2-CTC is highlighted as a cost-effective alternative compared to other protecting groups. Additionally, the researchers investigated two different alkylation methods for the N-methylation step, providing flexibility in the synthesis protocol [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















